molecular formula C12H9Cl2F3N2O2S B1408331 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide CAS No. 1858251-13-4

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

Cat. No. B1408331
CAS RN: 1858251-13-4
M. Wt: 373.2 g/mol
InChI Key: MMEPEFKGLZKCTN-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide, also known as DPTMS, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 293.05 g/mol. It is highly soluble in water, methanol, and ethanol, making it a useful tool for researchers. DPTMS is often used for its ability to aid in the synthesis of other compounds, its biochemical and physiological effects, and its wide range of applications in scientific research.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

This compound serves as a precursor in the synthesis of novel pyrazole derivatives. These derivatives have been synthesized using the Vilsmeier-Haack reagent and have potential applications as antibacterial, anti-inflammatory, antiparasitic, and antidiabetic drugs due to the unique properties imparted by the trifluoromethyl group .

Crystallography Studies

The structural analysis of derivatives of this compound has been conducted through X-ray crystallography. This allows for a detailed understanding of the molecular structure, which is crucial for the design of compounds with specific biological activities .

Agrochemical Applications

Compounds derived from this chemical have found considerable utilization in the agrochemical industry. For instance, pyrazole derivatives bearing trifluoromethyl groups are widely used as phenylpyrazole insecticides .

Pharmaceutical Industry

In the pharmaceutical sector, the trifluoromethyl group present in this compound is of particular interest. It has been incorporated into various drugs, such as celecoxib, which is prescribed to treat acute or chronic inflammation by providing symptomatic pain relief .

Material Science

The compound’s derivatives can be used in material science research, particularly in the development of new materials with desired properties, such as increased stability or specific reactivity .

Metabolic Pathway Research

Research on the metabolic pathways of related compounds, such as fipronil, has been conducted to understand their behavior in biological systems. This research can lead to the development of safer and more effective pesticides .

Mechanistic Investigations

The compound is also used in mechanistic investigations to understand the reactions it undergoes. This knowledge is essential for developing synthetic methods for new compounds with potential applications in various industries .

Drug Development

Finally, the compound’s derivatives are being explored in drug development, particularly for their potential use in targeted therapies. The trifluoromethyl group’s influence on the pharmacokinetics and pharmacodynamics of these compounds is a key area of study .

Mechanism of Action

Target of Action

The compound, also known as 1-[2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL]-N-METHYLPYRROLE-2-SULFONAMIDE, is a broad-spectrum insecticide . It primarily targets the GABA A receptors and glutamate-gated chloride (GluCl) channels in insects . These targets play a crucial role in the functioning of the insect’s central nervous system .

Mode of Action

The compound disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and GluCl channels . This blockage causes hyperexcitation of the contaminated insects’ nerves and muscles .

Biochemical Pathways

The compound affects the biochemical pathways related to the functioning of the insect’s central nervous system . By blocking the GABA A receptor and GluCl channels, it disrupts the normal functioning of these pathways, leading to hyperexcitation of the insect’s nerves and muscles . The downstream effects of this disruption can lead to the death of the insect .

Result of Action

The result of the compound’s action is the hyperexcitation of the contaminated insects’ nerves and muscles, which can lead to the death of the insect . It is effective against a variety of insects, including plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, sunlight can slightly degrade the compound . . Therefore, these factors should be considered when using the compound for insect control.

properties

IUPAC Name

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methylpyrrole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2F3N2O2S/c1-18-22(20,21)10-3-2-4-19(10)11-8(13)5-7(6-9(11)14)12(15,16)17/h2-6,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEPEFKGLZKCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CN1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137702
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-N-methyl-1H-pyrrole-2-sulfonamide

CAS RN

1858251-13-4
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858251-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-sulfonamide, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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